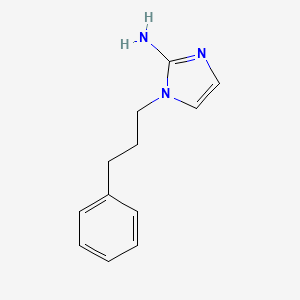
2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride is a chemical compound with a molecular formula of C9H15Cl2N4 It is a derivative of piperazine and pyrimidine, which are both important structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
科学的研究の応用
2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidine
- 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
- 1-(4-Pyridyl)piperazine
Uniqueness
2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride is unique due to its specific combination of piperazine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H16Cl2N4 |
|---|---|
分子量 |
251.15 g/mol |
IUPAC名 |
2-(2-methylpiperazin-1-yl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;;/h2-4,8,10H,5-7H2,1H3;2*1H |
InChIキー |
OAVYDCGZMZWABM-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C2=NC=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




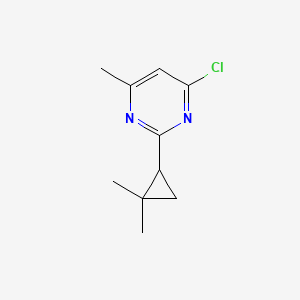
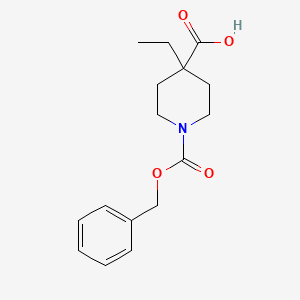
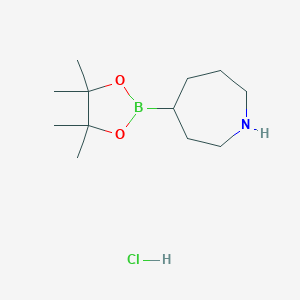
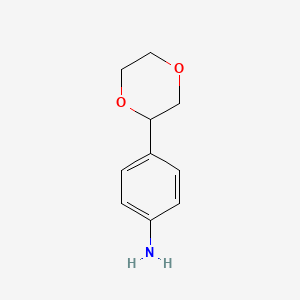
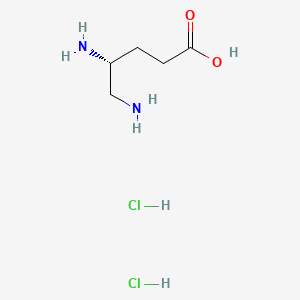
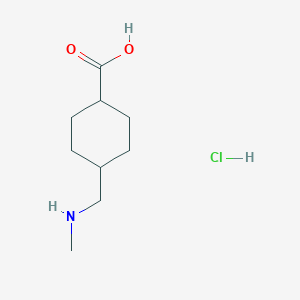
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)

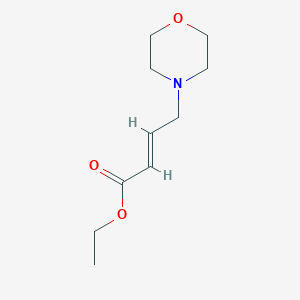
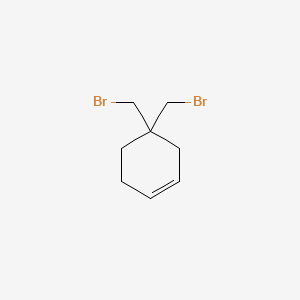
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
